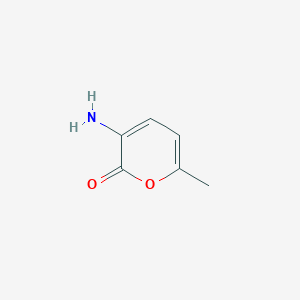

3-amino-6-methyl-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

922167-68-8 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3-amino-6-methylpyran-2-one |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3 |

InChI Key |

PYPHSZBRYUOVRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)O1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 6 Methyl 2h Pyran 2 One and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the 3-amino-6-methyl-2H-pyran-2-one scaffold through the formation of the pyranone ring from simpler, acyclic starting materials. These methods often involve condensation and cyclization reactions and can be performed as one-pot strategies for increased efficiency.

Synthesis via Nitration and Reduction of 4-hydroxy-6-methyl-2H-pyran-2-one Precursors

A common de novo pathway to aminopyranones involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amino group. While direct nitration of 4-hydroxy-6-methyl-2H-pyran-2-one is not extensively detailed in the provided context, the synthesis of related amino compounds often proceeds through such intermediates. For instance, the synthesis of aminopurines can involve nitration and subsequent reduction steps, highlighting this as a general strategy in heterocyclic chemistry.

Condensation and Cyclization Reactions

The formation of the pyranone ring often relies on condensation and cyclization reactions. For example, 5,6-dihydro-2H-pyran-2-one can be synthesized by the reductive cyclization of 5-hydroxy-2-pentynoic acid, which is obtained from acetylene (B1199291) and ethylene (B1197577) oxide. orgsyn.org Another approach involves the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid. orgsyn.org These dihydro-pyranones can then be further functionalized.

The synthesis of more complex, substituted 2H-pyran-2-ones can be achieved through domino reactions. For instance, the reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-ones with malononitrile (B47326) in the presence of a base like potassium hydroxide (B78521) leads to the formation of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles. acs.org The proposed mechanism involves a nucleophilic attack of malononitrile, followed by intramolecular O-cyclization and subsequent hydrolysis. acs.org

One-Pot Synthetic Strategies

One-pot syntheses offer an efficient and environmentally friendly approach to constructing complex molecules like pyran derivatives. These methods avoid the isolation of intermediates, thereby saving time and resources.

Several one-pot procedures have been developed for the synthesis of related pyran structures. For example, pyrano[2,3-c]pyrazoles can be synthesized in a one-pot reaction from arylidene malononitrile and pyrazolone (B3327878) in an aqueous extract of banana peels, highlighting a green chemistry approach. nih.gov Similarly, a one-pot, four-component domino reaction involving secondary amines, AKDTAs (α-oxoketene dithioacetals), malononitrile, and cyclohexanone (B45756) can yield complex tetrahydronaphthalene derivatives, demonstrating the versatility of one-pot strategies in building diverse heterocyclic systems. acs.org

Another green one-pot synthesis involves the preparation of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles as a reusable catalyst in an aqueous medium. ckthakurcollege.net This method is noted for its high yields, short reaction times, and simple workup. ckthakurcollege.net

Derivatization from Related Pyranone Scaffolds (e.g., Dehydroacetic Acid, DHA)

Dehydroacetic acid (DHA), or 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile and readily available starting material for the synthesis of a wide range of pyranone derivatives. researchgate.netresearchgate.net Its high reactivity allows for various modifications to the pyranone core. researchgate.netresearchgate.net

Synthesis of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones and Related Enamines

A significant class of derivatives obtained from DHA are the 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones. These compounds are typically synthesized by reacting DHA or its derivatives with primary amines.

For instance, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were synthesized by reacting a 4-hydroxyl-3-acetyl-pyran-2-one derivative with various amines in the presence of triethylamine (B128534) in ethanol (B145695) at reflux. mdpi.com This reaction proceeds via the formation of an imine, which then tautomerizes to the more stable enamine form. mdpi.com The yields for these reactions are generally good, as shown in the table below.

Table 1: Synthesis of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives

| Compound | Amine Used | Yield (%) |

|---|---|---|

| APD-I-3 | Methylamine | 71.3 |

| APD-I-6 | Methylamine | 73.0 |

| APD-I-11 | Methylamine | 72.1 |

| APD-I-14 | Methylamine | 77.7 |

Data sourced from a study on novel herbicidal leads. mdpi.com

Claisen-Schmidt Condensation Derivatives

The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry used to form α,β-unsaturated carbonyl compounds by reacting an aldehyde with a ketone in the presence of a base. numberanalytics.comyoutube.com Dehydroacetic acid and its derivatives can participate in this reaction to yield various chalcone (B49325) analogues. researchgate.netscispace.com

The reaction typically involves the condensation of the active methyl group of DHA with an aromatic aldehyde. scispace.com For example, reacting DHA with substituted benzaldehydes in boiling n-butanol with a pyridine (B92270) and piperidine (B6355638) catalyst yields the corresponding chalcones. scispace.com These reactions are a specific application of the broader Knoevenagel condensation. scispace.com

Multi-Component Reaction Strategies for this compound and its Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. The synthesis of this compound and its derivatives has greatly benefited from the development of various MCR strategies.

Four-Component Condensation Reactions

Four-component reactions (4CRs) provide a highly convergent and efficient pathway to complex heterocyclic scaffolds like pyran derivatives. These reactions often involve the in-situ formation of a key intermediate that then participates in subsequent transformations.

One notable example is the synthesis of dihydropyrano[2,3-c]pyrazole derivatives through a one-pot, four-component reaction. lew.roresearchgate.net This reaction typically involves an aldehyde, malononitrile, a β-ketoester such as ethyl acetoacetate (B1235776), and a hydrazine (B178648) derivative. lew.roresearchgate.net The initial step is believed to be the Knoevenagel condensation between the aldehyde and malononitrile, followed by the formation of a pyrazolone intermediate from the β-ketoester and hydrazine. A subsequent Michael addition and cyclization lead to the final dihydropyrano[2,3-c]pyrazole product. rsc.org While not directly yielding this compound, this methodology highlights the potential of 4CRs in constructing the pyran ring system with an amino functional group.

The use of catalysts can significantly influence the efficiency of these reactions. For instance, potassium phthalimide (B116566) has been employed as a stable, mild, and reusable organocatalyst for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles in refluxing ethanol, offering high yields and short reaction times. lew.ro Another approach utilizes a Dabco-based ionic liquid to catalyze the reaction between hydrazines, isatins, active methylenes, and dialkyl acetylenedicarboxylates, affording spiro pyrano[2,3-c]pyrazoles in good to excellent yields. rsc.org The development of novel catalysts, such as nano-eggshell/Ti(IV), has also enabled the rapid, solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles at room temperature. scispace.com

The following table summarizes representative examples of four-component reactions for the synthesis of pyran-annulated systems.

| Reactants | Catalyst | Solvent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Derivatives | Potassium Phthalimide | Ethanol, Reflux | 1,4-Dihydropyrano[2,3-c]pyrazoles | High | lew.ro |

| Hydrazines, Isatins, Active Methylenes, Dialkyl Acetylenedicarboxylates | Dabco-based Ionic Liquid | Ethanol, 40 °C | Spiro Pyrano[2,3-c]pyrazoles | 78-96 | rsc.org |

| Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Nano-eggshell/Ti(IV) | Solvent-free, Room Temp. | Dihydropyrano[2,3-c]pyrazoles | High | scispace.com |

| Aldehydes, Malononitrile, 1,3-Diones, N-Chlorosuccinimide | None | Water, Room Temp. | Substituted 2,6-dicyanoanilines (via pyran ring opening) | Not specified | researchgate.net |

Three-Component Reactions

Three-component reactions (3CRs) are a widely employed and versatile strategy for the synthesis of 2-amino-4H-pyran derivatives. A common approach involves the condensation of an aldehyde, an active methylene (B1212753) compound (typically malononitrile), and a 1,3-dicarbonyl compound, such as ethyl acetoacetate or dimedone. nih.govciac.jl.cn This reaction generally proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization. nih.govscielo.org.mx

The synthesis of derivatives of this compound has been achieved through variations of this methodology. For instance, reacting 4-hydroxyl-3-acetyl-pyran-2-one derivatives with an amine and triethylamine in refluxing ethanol yields 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. mdpi.com Another domino protocol for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles involves the reaction of α-aroylketene dithioacetals, malononitrile, and secondary amines. acs.org

A variety of catalysts, including organocatalysts and inorganic bases, have been utilized to promote these reactions. 2-Aminoethanol has been shown to act as a basic catalyst in the three-component condensation of dimedone, malononitrile, and aldehydes. nih.gov The reaction can also be promoted by infrared irradiation in the presence of ammonium (B1175870) hydroxide, offering a rapid and efficient method. scielo.org.mx

The table below provides examples of three-component reactions for the synthesis of aminopyran derivatives.

| Reactants | Catalyst/Promoter | Solvent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, Malononitrile, Dimedone | 2-Aminoethanol | 20 °C | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 88 | nih.gov |

| Aldehydes, Malononitrile, Ethyl Acetoacetate | Ammonium Hydroxide / Infrared Irradiation | - | 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-aryl-4H-pyrans | 80-98 | scielo.org.mx |

| 4-Hydroxyl-3-acetyl-pyran-2-one derivatives, Amines, Triethylamine | - | Ethanol, Reflux | 3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives | 71-78 | mdpi.com |

| α-Aroylketene dithioacetals, Malononitrile, Secondary Amines | Potassium Hydroxide | DMF, 100 °C | 6-Aryl-4-(amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles | Up to 20 | acs.org |

Green Chemistry Approaches in Aminopyranone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of aminopyranone derivatives. These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and reusable catalysts.

On-Water Synthetic Methodologies

Performing organic reactions in water as a solvent offers significant environmental and economic advantages. An efficient, one-pot, and green synthetic strategy for 3-amino/hydroxy thieno[3,2-c]pyrans, which are structurally related to aminopyranones, has been developed in water. nih.gov This reaction between 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles/carboxylates and methyl thioglycolate provides excellent yields (65–95%) and simplifies product purification, as the products can often be isolated by simple filtration after washing with water. nih.gov

The use of surfactants can further enhance the efficiency of on-water syntheses by promoting the formation of micelles, which can act as microreactors. For instance, the micelle-promoted synthesis of 3-amino-4H-thieno[3,2-c]pyran-2-carboxylates in water has been reported, demonstrating the utility of this approach. nih.gov

Catalyst-Free and Reusable Reaction Media

Developing synthetic protocols that eliminate the need for catalysts is a key goal in green chemistry. A convenient one-pot, three-component strategy for the synthesis of over fifty 2-amino-3-cyano-4H-pyran derivatives has been successfully conducted under catalyst-free conditions using water as the reaction medium and ethanol as a co-solvent. ciac.jl.cn This method, which involves the condensation of aromatic aldehydes, malononitrile, and various 1,3-dicarbonyl compounds, offers broad substrate scope and a simple purification procedure. ciac.jl.cn

The reusability of the reaction medium is another important aspect of green synthesis. In the on-water synthesis of thieno[3,2-c]pyrans, the reaction medium could be reused for up to six cycles with only a minimal loss in product yield, although the reaction time increased with each cycle. nih.gov This demonstrates the potential for developing highly sustainable and cost-effective synthetic processes. The use of sodium citrate (B86180) as a highly efficient and reusable organo-salt catalyst in an aqueous ethanol medium for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyrans further exemplifies this green approach. tandfonline.com

Nanocatalysis in Pyranone Synthesis

Nanocatalysts have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. The use of magnetic nanoparticles (MNPs) as catalysts is particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused, thus minimizing catalyst waste.

Several types of magnetic nanocatalysts have been developed for the synthesis of pyran derivatives. Iron oxide nanoparticles (Fe3O4-MNPs) have been used as an efficient catalyst for the multicomponent synthesis of pyran derivatives from ninhydrin, α-haloketones, dialkyl acetylenedicarboxylate, and triphenylphosphine. nih.gov These biosynthesized nanoparticles demonstrated good reusability and improved product yields. nih.gov Similarly, copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been employed for the green one-pot, three-component reaction of aldehydes, malononitrile, and a β-ketoester in ethanol at room temperature. researchgate.net

Bifunctional magnetic nanocomposites, such as silica-coated magnetite nanoparticles functionalized with polyethylene (B3416737) glycol and ethylenediamine, have also been developed as phase-transfer catalysts for the synthesis of 2-amino-3-cyano-4H-pyrans under mild and green conditions. tandfonline.com Furthermore, magnetic biopolymer nanocatalysts, formulated using xanthan gum and iron chlorides, have been successfully used to synthesize amino-cyano-pyran analogues. nih.gov

The following table highlights various nanocatalysts used in the synthesis of pyran derivatives.

| Nanocatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe3O4-MNPs | Multicomponent synthesis of pyran derivatives | Efficient, reusable, easy workup | nih.gov |

| CuFe2O4 MNPs | Three-component synthesis of 4H-pyrans | Green, reusable, room temperature reaction | researchgate.net |

| Bifunctional PEG/en Nanomagnetic Phase-Transfer Catalyst | One-pot synthesis of 2-amino-3-cyano-4H-pyrans | Mild conditions, high yield, reusable | tandfonline.com |

| Fe3O4@Xanthan gum | Synthesis of amino-cyano-pyran analogues | Magnetic biopolymer, reusable | nih.gov |

| Fe3O4@Dendrimer-NH2-HPA | Synthesis of pyran analogues | Hybrid catalyst, reusable | nih.gov |

| GO Treated with Aminoethyl-Piperazine | Synthesis of Xanthen and Pyran derivatives | Reusable, eco-friendly organocatalyst | researchgate.net |

Asymmetric and Stereoselective Synthesis of Aminopyranone Structures

The introduction of chirality into the aminopyranone scaffold can be achieved through various synthetic strategies, primarily relying on the use of chiral catalysts that can effectively discriminate between different stereoisomeric transition states. These methods include metal-catalyzed and organocatalytic transformations.

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocyclic rings. In the context of aminopyranone synthesis, the asymmetric variant of this reaction allows for the stereocontrolled formation of the dihydropyranone core. One notable advancement in this area is the use of chiral-at-metal catalysts. nih.gov

Recent research has demonstrated the efficacy of a chiral-at-iron Lewis acid catalyst in promoting the inverse-electron-demand HDA reaction between β,γ-unsaturated α-ketoesters and enol ethers to furnish 3,4-dihydro-2H-pyrans with high levels of diastereoselectivity and enantioselectivity. nih.gov In this approach, the chirality of the catalyst originates solely from the stereogenic iron center, with all coordinating ligands being achiral. The steric bulk of the N-heterocyclic carbene (NHC) ligands on the iron complex plays a critical role in achieving excellent stereocontrol. nih.gov

For instance, the reaction of a β,γ-unsaturated α-ketoester with 2,3-dihydrofuran, catalyzed by a specific enantiomer of the chiral-at-iron complex (Λ-FeDipp), can yield the corresponding bicyclic 3,4-dihydro-2H-pyran in high yield, with a diastereomeric ratio of up to 99:1 and an enantiomeric excess of up to 98% ee. nih.gov While this example does not directly yield a 3-amino substituted pyranone, the principle of using a chiral Lewis acid to control the stereochemistry of the HDA reaction is a key strategy that can be adapted for the synthesis of aminopyranone precursors.

The general applicability of this catalytic system is highlighted by its successful use with other electron-rich dienophiles, such as vinyl azides, which can serve as precursors to the amino functionality. nih.gov The reaction of a ketoester with 1-azidoethenylbenzene (B1652976) afforded the corresponding azidopyrane product with a diastereomeric ratio of 95:5 and 95% ee. nih.gov This demonstrates the potential for introducing a nitrogen-containing substituent at the C3 position, which can be subsequently converted to an amino group.

Table 1: Chiral-at-Iron Catalyzed Asymmetric Hetero-Diels-Alder Reaction nih.gov

| Diene | Dienophile | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |

| Ethyl 2-oxo-4-phenylbut-3-enoate | 2,3-Dihydrofuran | 1 | 99 | 99:1 | 97 |

| Ethyl 2-oxo-4-phenylbut-3-enoate | 2,5-Dihydrofuran | 5 | 92 | 99:1 | 98 |

| Ethyl 2-oxo-4-phenylbut-3-enoate | Ethyl vinyl ether | 5 | 85 | >99:1 | 96 |

| Ethyl 2-oxo-4-phenylbut-3-enoate | 1-Azidoethenylbenzene | 5 | 42 | 95:5 | 95 |

Reaction conditions: Reactions were typically carried out with the diene, dienophile, and catalyst in a suitable solvent at a specific temperature.

The development of enantioselective conditions for the synthesis of aminopyranone structures is an active area of research, with a focus on discovering novel chiral catalysts and optimizing reaction parameters. Both metal-based and organocatalytic systems have shown promise.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. For instance, cinchona alkaloids have been successfully employed as catalysts in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles, which feature a 6-amino-dihydropyranone-like core structure. nih.gov These reactions proceed via a tandem Michael addition-Thorpe-Ziegler reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, affording the products in excellent yields and with high enantioselectivities (up to >99% ee). nih.gov The development of such organocatalytic systems provides a valuable platform for the synthesis of chiral aminopyranones.

Another approach to chiral pyranone derivatives involves the enantioselective synthesis of key intermediates. For example, the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one has been achieved through a multi-step sequence involving an enantioselective Keck allylation as the key chirality-inducing step. scispace.com This intermediate serves as a versatile building block for the synthesis of various natural products containing the pyranone moiety. scispace.com

Furthermore, the synthesis of enantiomerically enriched pyranones bearing a Boc-protected hydroxyl group has been reported, demonstrating another pathway to chiral pyranone building blocks. researchgate.net These methods often rely on the asymmetric transformation of furan (B31954) precursors.

The development of microwave-assisted asymmetric synthesis has also provided rapid access to complex chiral heterocyclic structures. A route to 3-amino-2,3-dihydrobenzofurans, while not pyranones, showcases the use of a Sharpless asymmetric epoxidation to establish the stereochemistry, followed by a microwave-assisted, acid-catalyzed epoxide opening with amines. nih.gov This strategy of using a well-established asymmetric reaction to create a chiral epoxide intermediate, which is then opened by an amine, could be a viable approach for the synthesis of 3-aminopyranone derivatives.

Table 2: Organocatalyzed Enantioselective Synthesis of Dihydropyrano[2,3-c]pyrazoles nih.gov

| Pyrazolin-5-one | Benzylidenemalononitrile | Catalyst (mol%) | Yield (%) | ee (%) |

| 3-Methyl-2-pyrazolin-5-one | Benzylidenemalononitrile | Cinchona Derivative (10) | 98 | 92 |

| 3-Phenyl-2-pyrazolin-5-one | 4-Chlorobenzylidenemalononitrile | Cinchona Derivative (10) | 95 | 95 |

| 3-Methyl-2-pyrazolin-5-one | 4-Nitrobenzylidenemalononitrile | Cinchona Derivative (10) | 99 | >99 |

Reaction conditions: Reactions were carried out with the substrates and catalyst in a suitable solvent at room temperature.

Structure Reactivity and Structure Biological Activity Relationships Sar

Electronic Effects of Substituents on Pyranone Ring Stability and Reactivity

The stability and reactivity of the 2H-pyran-2-one ring in 3-amino-6-methyl-2H-pyran-2-one are significantly influenced by the electronic properties of its substituents. The amino group at the C3 position and the methyl group at the C6 position play crucial roles in modulating the electron density within the heterocyclic ring.

The amino group (-NH2), being an electron-donating group (EDG) through resonance, increases the electron density of the pyranone ring. This has a stabilizing effect on the ring system. Conversely, the methyl group (-CH3) is a weak electron-donating group through induction. The interplay of these electronic effects influences the molecule's reactivity. For instance, the increased electron density makes the pyranone ring more susceptible to electrophilic attack.

In contrast, the presence of electron-withdrawing groups (EWGs) on the pyranone ring would have the opposite effect, decreasing the electron density and making the ring more prone to nucleophilic attack. This principle is fundamental in understanding the reactivity of pyranone derivatives in various chemical transformations. For example, in Diels-Alder reactions, the electronic nature of substituents on the 2-pyrone ring can determine whether it acts as the diene or the dienophile. wikipedia.org In some cases, electron-withdrawing substituents on the diene and electron-donating substituents on the dienophile can lead to an inverse-electron-demand Diels-Alder reaction. wikipedia.org

The stability of the pyranone ring is also a key factor in its reactivity. The inherent strain in the six-membered ring containing an oxygen atom and a lactone functional group contributes to its reactivity. Theoretical studies on the pyrolysis of 2-pyranones indicate that the primary step is the cleavage of the C-O single bond. nih.gov The activation energy for this ring-opening reaction is influenced by the substituents present on the ring. nih.gov

The following table summarizes the general electronic effects of substituents on the pyranone ring:

| Substituent Type | Position | Electronic Effect | Impact on Ring Electron Density | Consequence for Reactivity |

| Amino (-NH2) | C3 | Electron-donating (resonance) | Increases | Enhances susceptibility to electrophilic attack |

| Methyl (-CH3) | C6 | Electron-donating (induction) | Increases | Enhances susceptibility to electrophilic attack |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Various | Electron-withdrawing | Decreases | Enhances susceptibility to nucleophilic attack |

Aromaticity Considerations and their Impact on Reaction Pathways

The concept of aromaticity plays a significant role in understanding the stability and reaction pathways of 2H-pyran-2-one and its derivatives. While not a classic aromatic system like benzene, 2-pyrone exhibits some degree of aromatic character. This arises from a resonance contributor where the carbonyl π-bond is polarized towards the oxygen atom, leaving six π-electrons in the ring, which satisfies Hückel's rule (4n+2 π electrons). stackexchange.commasterorganicchemistry.com This partial aromaticity contributes to the compound's stability. stackexchange.com

However, this aromatic character is not as pronounced as in benzene, and 2-pyrones can readily participate in reactions that disrupt this system, such as cycloaddition reactions. stackexchange.com The balance between its aromatic stabilization energy and its reactivity as a conjugated diene is a key determinant of its reaction pathways.

The degree of aromaticity can be influenced by substituents on the pyranone ring. Electron-donating groups, like the amino group in this compound, can enhance the aromatic character by further delocalizing the electron density. Conversely, electron-withdrawing groups may diminish the aromaticity. It has been predicted that decreased aromaticity in pyrone substrates leads to higher reactivity in certain reactions. researchgate.net

The impact of aromaticity on reactivity is evident in various transformations:

Cycloaddition Reactions: 2-Pyrones can act as dienes in Diels-Alder reactions, leading to the formation of bicyclic lactones. stackexchange.com The facility of these reactions depends on the substituents and the dienophile used.

Ring-Opening Reactions: The pyranone ring can undergo ring-opening upon pyrolysis, a process influenced by the stability gained from its partial aromaticity. nih.gov

Substitution Reactions: While less common than for true aromatic compounds, electrophilic substitution reactions can occur on the pyranone ring, particularly when activated by electron-donating groups.

The dual nature of 2-pyrones, exhibiting both aromatic and diene characteristics, makes them versatile building blocks in organic synthesis. nih.govresearchgate.net

Stereochemical Influences on Reactivity and Biological Function

Stereochemistry is a critical factor that governs both the chemical reactivity and the biological activity of chiral molecules like derivatives of this compound. nih.govnih.gov The specific three-dimensional arrangement of atoms can profoundly affect how a molecule interacts with other molecules, including reactants in a chemical transformation and biological targets like enzymes and receptors. nih.gov

In the context of reactivity, the stereochemistry of substituents on the pyranone ring can influence the stereochemical outcome of reactions. For instance, in stereoselective syntheses, the existing stereocenters in a starting material can direct the formation of new stereocenters in the product. rsc.orgrsc.orgnih.gov This is a fundamental principle in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral product. rsc.orgrsc.org The mechanism for the stereoselective synthesis of sugar-fused pyrano[3,2-c]pyranones, for example, involves a series of steps where the stereochemistry of the starting sugar dictates the final product's stereochemistry. rsc.org

From a biological perspective, stereochemistry is often paramount for a molecule's function. nih.govnih.gov Biological systems are inherently chiral, and the interaction between a small molecule and a biological macromolecule is often highly stereospecific. A classic example is the "lock and key" model, where the substrate (the small molecule) must have a specific shape to fit into the active site of an enzyme (the lock).

For derivatives of this compound, the stereochemical configuration can influence:

Binding Affinity: One enantiomer of a chiral drug may bind to its target receptor with significantly higher affinity than the other.

Efficacy: The biological response elicited by one enantiomer may be much stronger than that of its mirror image.

Metabolism: The enzymes responsible for metabolizing drugs can exhibit stereoselectivity, leading to different metabolic fates for different stereoisomers.

Toxicity: In some cases, one enantiomer may be therapeutic while the other is toxic.

A study on nature-inspired 3-Br-acivicin isomers and derivatives highlighted that stereochemistry plays a pivotal role in their biological activity. nih.govnih.gov The natural (5S, αS) isomers consistently demonstrated the most potent antimalarial activity, suggesting that stereoselective uptake might be responsible for the enhanced biological effect. nih.gov

Elucidation of SAR for Specific Biological Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. rsc.org For derivatives of this compound, SAR analyses are crucial for optimizing their therapeutic potential for specific biological targets. These studies involve systematically modifying the chemical structure and evaluating the impact of these changes on a particular biological outcome.

Recent research has explored the SAR of pyranone derivatives for various biological activities, including anticancer and herbicidal effects. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Anticancer Activity: Several studies have investigated the anticancer properties of pyranone-based compounds. researchgate.netresearchgate.net For instance, the synthesis of novel pyranone derivatives and their evaluation against Ehrlich Ascites Carcinoma cells revealed the importance of the pyranone nucleus for anticancer activity. researchgate.net Molecular docking studies further elucidated the potential interactions of these compounds with cancer-related proteins like GABAA receptor-associated protein-1 (GABARAPL1). researchgate.net

A study on sugar-fused pyrano[3,2-c]pyranones demonstrated that certain glucal-fused derivatives exhibited moderate inhibitory effects against the MCF-7 breast cancer cell line. rsc.org This suggests that the nature of the sugar moiety and its fusion to the pyranone core are critical for anticancer activity.

Herbicidal Activity: A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were designed and synthesized as potential herbicides. mdpi.comresearchgate.net The SAR study of these compounds revealed that the nature of the substituents on the phenoxy ring and the amino group significantly influenced their herbicidal activity. For example, compound APD-II-15 showed potent pre-emergent herbicidal activity against a broad spectrum of weeds. mdpi.com

The following table presents a selection of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives and their herbicidal activity, illustrating key SAR findings. mdpi.com

| Compound | R1 (on Amino) | R2 (on Phenoxy) | Herbicidal Activity (% inhibition at 187.5 g/ha) |

| APD-I-5 | -CH3 | 2-Cl | Good |

| APD-I-6 | -CH3 | 3-Cl | Good |

| APD-I-7 | -CH3 | 4-Cl | Good |

| APD-I-14 | -CH3 | 2-Cl, 4-F | >60% against multiple weed species |

Data extracted from a study on novel herbicidal leads. mdpi.com

These examples underscore the power of SAR studies in identifying the key structural features responsible for the biological activity of this compound derivatives and in guiding the design of more potent and selective agents.

Molecular Hybridization Strategies for Activity Enhancement

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. mdpi.comresearchgate.net The goal is to create a new compound with enhanced biological activity, improved selectivity, or a better pharmacokinetic profile compared to the individual parent molecules. This approach has been successfully applied to derivatives of this compound to enhance their therapeutic potential. mdpi.comresearchgate.net

One notable example is the development of novel herbicidal leads by hybridizing the natural enamino diketone skeleton of this compound with a reported herbicide lead compound. mdpi.comresearchgate.net This strategy aimed to leverage the known herbicidal properties of the lead compound and the favorable structural features of the pyranone core. The resulting hybrid molecules, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, demonstrated significant herbicidal activity. mdpi.com

Molecular hybridization has also been employed to develop novel anticancer agents. For instance, the fusion of sugar moieties to the pyranone ring system has been explored to create sugar-fused pyrano[3,2-c]pyranones with antiproliferative activity against breast and liver cancer cells. researchgate.net In this case, the carbohydrate portion can enhance water solubility, facilitate cellular uptake through glucose transporters, and provide additional points of interaction with the biological target.

The following table provides examples of molecular hybridization strategies involving the pyranone scaffold:

| Hybrid Molecule Class | Pharmacophore 1 | Pharmacophore 2 | Linker/Fusion | Target Biological Activity |

| 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives mdpi.comresearchgate.net | Enamino diketone (from pyranone) | Herbicide lead compound | Ethylidene bridge | Herbicidal |

| Sugar-fused pyrano[3,2-c]pyranones researchgate.net | Pyrano[3,2-c]pyranone | Sugar moiety (e.g., glucose, galactose) | Fused ring system | Anticancer |

| Pyrano[2,3-c]-pyrazole derivatives nih.gov | Pyranone | Pyrazole (B372694) | Fused ring system | RalA Inhibition (Anticancer) |

| Imidazole-1,3,4-thiadiazole hybrids mdpi.com | Imidazole | 1,3,4-thiadiazole | Various linkers | Antitrypanosomal, Antileishmanial |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-amino-6-methyl-2H-pyran-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers an unambiguous assignment of its atomic connectivity and chemical environment. semanticscholar.org

¹H NMR Analysis

The proton NMR spectrum of this compound, recorded in DMSO-d₆, reveals characteristic signals that correspond to each type of proton in the molecule. semanticscholar.org The methyl group (CH₃) at the C6 position appears as a degenerate doublet at approximately 2.10 ppm. A broad singlet at 5.08 ppm is attributed to the two protons of the amino group (NH₂) at the C3 position. The spectrum also displays two distinct signals for the vinyl protons. The proton at the C5 position (5-H) presents as a degenerate quartet at 5.96 ppm, while the proton at the C4 position (4-H) shows a doublet at 6.25 ppm with a coupling constant (J) of 7.0 Hz. semanticscholar.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Me | 2.10 | deg. d | - |

| NH₂ | 5.08 | br. s | - |

| 5-H | 5.96 | deg. dq | - |

| 4-H | 6.25 | d | 7.0 |

| Table 1: ¹H NMR spectral data for this compound in DMSO-d₆. semanticscholar.org |

¹³C NMR Analysis

The ¹³C NMR spectrum, also obtained in DMSO-d₆, provides a count of the unique carbon atoms and information about their chemical nature. semanticscholar.org The methyl carbon (Me) resonates at a high field of 18.3 ppm. The olefinic carbons of the pyran ring are observed at 104.0 ppm (C5) and 110.6 ppm (C4). The carbon atom bearing the amino group (C3) is found at 131.8 ppm, while the C6 carbon attached to the methyl group appears at 147.8 ppm. The carbonyl carbon (C2) of the lactone ring is the most deshielded, with a chemical shift of 160.2 ppm. semanticscholar.org

| Carbon | Chemical Shift (δ, ppm) |

| Me | 18.3 |

| C5 | 104.0 |

| C4 | 110.6 |

| C3 | 131.8 |

| C6 | 147.8 |

| C2 | 160.2 |

| Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆. semanticscholar.org |

Two-Dimensional (2D) NMR Techniques (e.g., COSY)

To definitively establish the connectivity between protons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) are employed. semanticscholar.org A COSY spectrum would reveal correlations between the proton at C4 and the proton at C5, confirming their adjacent positions on the pyran-2-one ring. Further correlations would be expected between the C5 proton and the methyl protons at C6, consistent with their allylic relationship. These 2D techniques are instrumental in assembling the molecular fragments identified in 1D NMR into a coherent structure. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

While specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not detailed in the available literature, its conventional mass spectrum shows a molecular ion (M⁺) peak at an m/z value of 125. semanticscholar.org This corresponds to the molecular weight of the compound (C₆H₇NO₂). The spectrum also exhibits a significant fragment ion at m/z 96. semanticscholar.org HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy, thereby confirming the chemical composition.

| Ion | m/z | Relative Intensity (%) |

| M⁺ | 125 | 100 |

| [M-CO-H]⁺ | 96 | 98 |

| Table 3: Mass spectrometry data for this compound. semanticscholar.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, recorded as a KBr pellet, displays several characteristic absorption bands. semanticscholar.org Strong absorptions at 3424 cm⁻¹ and 3337 cm⁻¹ are indicative of the symmetric and asymmetric stretching vibrations of the primary amino group (N-H). A sharp and intense peak at 1697 cm⁻¹ corresponds to the stretching vibration of the α,β-unsaturated lactone carbonyl group (C=O). Additional bands at 1639 cm⁻¹ and 1558 cm⁻¹ can be assigned to the C=C stretching vibrations of the pyran ring and the N-H bending vibration, respectively. semanticscholar.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3424, 3337 | N-H stretching | Amino (NH₂) |

| 1697 | C=O stretching | α,β-Unsaturated Lactone |

| 1639 | C=C stretching | Alkene |

| 1558 | N-H bending | Amino (NH₂) |

| Table 4: Infrared spectral data for this compound. semanticscholar.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with its conjugated system. The α,β-unsaturated lactone core, in conjunction with the electron-donating amino group (-NH₂), creates a chromophore that absorbs light in the UV-Vis region.

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated diene system of the pyran-2-one ring. The n → π* transitions, which are generally less intense, involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital.

While specific spectral data for this compound is not extensively documented in readily available literature, data from closely related compounds like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid, DHA) can provide illustrative insights. DHA exhibits absorption maxima (λmax) in ethanol (B145695) at 307 nm, 227 nm, and 207 nm. researchgate.net These absorptions are consistent with the π → π* transitions expected for the pyran-2-one scaffold. The presence of the amino group in the title compound is expected to cause a bathochromic (red) shift in these absorption bands due to enhanced conjugation.

Table 1: Illustrative UV-Vis Spectral Data for a Related Pyran-2-one Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Ethanol | 307 | 4.02 | researchgate.net |

| 227 | 4.08 | researchgate.net | ||

| 207 | 3.91 | researchgate.net |

X-ray Crystallography for Unambiguous Structure Determination

For pyran-based compounds, crystallography can definitively establish the planarity or conformation of the heterocyclic ring and the spatial orientation of its substituents. Although a specific crystal structure for this compound is not prominently reported, analysis of a related 4H-pyran derivative, methyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate, highlights the power of this method. researchgate.net In this derivative, the 4H-pyran ring was found to be almost planar. researchgate.net The study also detailed the stabilization of the crystal structure through various hydrogen bonds, such as N−H···N and N−H···O interactions. researchgate.net

Such an analysis for this compound would be expected to confirm the near-planar geometry of the 2H-pyran-2-one ring, a consequence of the sp² hybridization of its constituent atoms. It would also provide precise measurements of the C=C, C-O, C=O, and C-N bond lengths, offering insight into the degree of electron delocalization within the molecule.

Table 2: Representative Crystallographic Data for a Substituted 4H-Pyran Derivative

| Parameter | Value | Reference |

| Compound | Methyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 12.3069 | researchgate.net |

| b (Å) | 9.7023 | researchgate.net |

| c (Å) | 24.812 | researchgate.net |

| β (°) | 94.862 | researchgate.net |

| C4-C11 bond length (Å) | 1.521 | researchgate.net |

| Dihedral angle (pyran/phenyl) | 87.8° | researchgate.net |

Electronic Spectroscopy and Magnetic Studies of Metal Complexes

The this compound molecule can act as a bidentate or monodentate ligand in the formation of metal complexes, typically coordinating through the nitrogen atom of the amino group and the exocyclic carbonyl oxygen atom. Electronic spectroscopy and magnetic susceptibility measurements are indispensable tools for characterizing the resulting coordination compounds. researchgate.netmdpi.com

Electronic Spectroscopy: The electronic spectra of transition metal complexes are dominated by two main types of transitions: d-d transitions and charge-transfer (CT) transitions. jocpr.com

d-d Transitions: These involve the excitation of electrons between the d-orbitals of the central metal ion, which are split in energy by the ligand field. The number, position, and intensity of these bands provide critical information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the ligand field strength. mdpi.com For instance, Co(II) complexes often exhibit characteristic bands in the visible region that are indicative of either tetrahedral or octahedral geometry. mdpi.comjocpr.com

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are common and their shift upon complexation can confirm the coordination of the ligand. jocpr.com

Magnetic Studies: Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center of a complex. This data is crucial for determining the oxidation state and the spin state of the metal ion, which in turn helps to elucidate the coordination geometry. researchgate.netjocpr.com For example, a magnetic moment measurement can distinguish between a high-spin octahedral and a low-spin square planar Ni(II) complex. Complexes of metals like Zn(II) are expected to be diamagnetic, whereas complexes of Fe(III), Co(II), and Cu(II) are typically paramagnetic. jocpr.commdpi.com

By combining electronic spectra and magnetic moment data, a detailed picture of the electronic structure and geometry of the metal complexes of this compound can be constructed.

Table 3: Illustrative Electronic Spectra and Magnetic Properties of Metal Complexes with Related Ligands

| Metal Ion | Proposed Geometry | Key Electronic Transitions (nm) | Magnetic Moment (B.M.) | Inferred Property | Reference |

| Co(II) | Octahedral | 406, 609, 682 | ~4.8-5.2 | Paramagnetic, High-spin | mdpi.comjocpr.com |

| Ni(II) | Square Planar | 433, 568 | Diamagnetic | Diamagnetic | mdpi.com |

| Cu(II) | Distorted Octahedral / Square Planar | ~600-700 | ~1.8-2.2 | Paramagnetic | jocpr.com |

| Zn(II) | Tetrahedral / Octahedral | No d-d bands | Diamagnetic | Diamagnetic | mdpi.com |

Computational Chemistry Applications in Aminopyranone Research

Theoretical Studies of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling the intricate details of reaction mechanisms involving 2H-pyran-2-one scaffolds. A significant area of investigation has been their participation in [4+2] cycloaddition reactions, a key transformation for this class of compounds. nih.govrsc.org Theoretical studies have elucidated that these reactions often proceed through a concerted but asynchronous mechanism. acs.org This means that while the new chemical bonds are formed in a single step, the degree of bond formation is not uniform throughout the transition state.

The influence of substituents on the pyranone ring has also been a subject of theoretical investigation. For instance, the electronic nature of substituent groups can significantly impact the feasibility and outcome of reactions. acs.org By modeling the transition states and calculating activation energies, computational chemists can predict how different functional groups on the 3-amino-6-methyl-2H-pyran-2-one core will affect its reactivity in various chemical transformations.

A notable application of theoretical studies is in understanding the Diels-Alder reactions of 2H-pyran-2-ones with various dienophiles. nih.gov Computational analyses have revealed that factors such as strain, substituent effects, and distortion energies are crucial in determining the reaction's feasibility. nih.gov These theoretical insights are invaluable for optimizing reaction conditions and for the rational design of synthetic routes to novel compounds.

To illustrate the type of data generated in these studies, the following interactive table presents hypothetical activation energies for the Diels-Alder reaction of this compound with different dienophiles, as might be calculated using DFT.

| Dienophile | Activation Energy (kcal/mol) | Reaction Type |

| Ethylene (B1197577) | 25.8 | Normal Electron Demand |

| Maleic Anhydride | 18.2 | Inverse Electron Demand |

| Acrylonitrile | 22.5 | Normal Electron Demand |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is fundamental to its reactivity. Computational chemistry provides powerful tools to analyze this structure and predict how the molecule will behave in chemical reactions. Methods like DFT are employed to calculate various molecular properties that offer insights into the molecule's electronic characteristics. mdpi.com

One of the key aspects of electronic structure analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's ability to act as a nucleophile or an electrophile. For this compound, the amino group at the 3-position is expected to increase the energy of the HOMO, enhancing its nucleophilic character and its reactivity in reactions such as inverse electron demand Diels-Alder reactions. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool generated through computational analysis. mdpi.com These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen and the amino group, while the pyranone ring carbons might exhibit varying degrees of positive potential, identifying them as potential sites for nucleophilic attack.

The following table showcases hypothetical electronic properties for this compound and some of its derivatives, as would be determined through computational analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.8 | -1.2 | 4.6 |

| 3-acetamido-6-methyl-2H-pyran-2-one | -6.2 | -1.5 | 4.7 |

| 3-nitro-6-methyl-2H-pyran-2-one | -7.1 | -2.5 | 4.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR are highly applicable to this class of compounds for predicting their potential biological activities. mdpi.com

In a typical QSAR study, a set of aminopyranone derivatives with known biological activities (e.g., enzyme inhibition, antimicrobial activity) would be used as a training set. researchgate.net For each molecule in the set, a variety of molecular descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight, number of heteroatoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates the molecular descriptors with the observed biological activity. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested aminopyranone derivatives. nih.gov This predictive capability is immensely valuable in drug discovery and development, as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

The following interactive table provides a hypothetical example of a QSAR dataset for a series of aminopyranone derivatives.

| Compound | Molecular Weight | LogP | HOMO Energy (eV) | Biological Activity (IC50, µM) |

| Derivative 1 | 139.15 | 0.8 | -5.8 | 12.5 |

| Derivative 2 | 181.19 | 1.2 | -6.0 | 8.2 |

| Derivative 3 | 215.23 | 1.9 | -6.3 | 3.1 |

| Derivative 4 | 153.18 | 1.0 | -5.9 | 10.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

The 2H-pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent recyclization to form different heterocyclic structures. clockss.org This reactivity has been harnessed to synthesize various nitrogen-containing heterocycles.

The transformation of 2-pyrones into nitrogen-containing six-membered rings is a well-established synthetic strategy. For instance, the reaction of 2-pyrone derivatives with ammonia (B1221849) can lead to the formation of the corresponding pyridone structures. This principle extends to the synthesis of more complex systems like quinolines. The reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with ammonia or its derivatives results in the formation of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines, demonstrating the utility of the pyran-2-one core in constructing the quinoline (B57606) framework. clockss.org

The synthesis of pyrimidines can also be envisioned from 2-pyrone precursors. While direct conversion of 3-amino-6-methyl-2H-pyran-2-one to a simple pyrimidine (B1678525) is not extensively documented, the synthesis of fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, highlights the potential of the pyran-2-one scaffold in constructing the pyrimidine ring. nih.govresearchgate.net These reactions typically involve multicomponent condensations where the pyran-2-one derivative provides a key structural element. For example, the one-pot, three-component condensation of thiobarbituric acid, malononitrile (B47326), and p-chlorobenzaldehyde can yield pyrano[2,3-d]pyrimidine derivatives. nih.gov

The synthesis of isoquinolines from 2-pyrone precursors is less common, with research often focusing on other synthetic routes. organic-chemistry.org

The synthesis of five-membered heterocycles from this compound and its derivatives is a testament to its synthetic versatility.

Pyrazoles: The Knorr pyrazole (B372694) synthesis, a classical method for preparing pyrazoles, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com Derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one can serve as precursors to these 1,3-dicarbonyl compounds, which can then be reacted with hydrazines to form the pyrazole ring. nih.gov This approach provides a viable route to substituted pyrazoles starting from a pyran-2-one scaffold.

Pyrroles: Similar to pyrazole synthesis, the Paal-Knorr synthesis is a fundamental method for constructing the pyrrole (B145914) ring, typically from the reaction of a 1,4-dicarbonyl compound with a primary amine. 3-Hydroxy-2-pyrones can act as masked 1,4-dicarbonyl derivatives, and their reaction with amines can lead to the formation of N-substituted pyrrole carboxylic acid derivatives. nih.gov This highlights the potential of the pyran-2-one ring to be transformed into a pyrrole ring system.

Thiazoles: The synthesis of thiazole (B1198619) derivatives from pyran-2-one precursors has been demonstrated. A notable example involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300). nih.gov This reaction proceeds via a modified Hantzsch thiazole synthesis, where the initial substitution of the bromine atom by the sulfur of thiosemicarbazide is followed by cyclization and dehydration to afford the thiazole ring attached to the pyran-2-one core. nih.gov

The synthesis of imidazopyridines and oxazoles from this compound is not as well-documented in the reviewed literature.

Construction of Fused Ring Systems

This compound is an excellent building block for the synthesis of various fused heterocyclic systems, where the pyran-2-one ring is annulated with another heterocyclic or carbocyclic ring.

The synthesis of pyrano[3,2-c]pyridine derivatives is a well-explored area. These compounds can be prepared through multicomponent reactions. For instance, a one-pot condensation of malononitrile, ethyl acetoacetate (B1235776), and an aryl aldehyde in the presence of a catalyst can yield 2-amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile derivatives. researchgate.net

The synthesis of pyrano[3,2-c]quinoline derivatives has also been extensively studied. These fused systems can be prepared via acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, leading to the formation of the pyrano[3,2-c]quinolone core. nih.gov Another approach involves the one-pot multicomponent condensation of 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes to produce 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. researchgate.net

Information regarding the direct synthesis of pyrano[3,2-c]isoquinoline derivatives from this compound is limited in the reviewed literature.

The construction of morpholinopyrone systems represents a more complex application of pyran-2-one chemistry. These tricyclic structures can be synthesized from 3-amino-4-hydroxy-2H-pyran-2-one derivatives through ring-closing reactions. For example, the reaction of a 3-amino-4-hydroxy-2H-pyran-2-one with trans-3,6-dibromocyclohexene can lead to the formation of tricyclic morpholinopyrones.

The synthesis of thieno[3,2-c]pyrans is a significant application of pyran-2-one chemistry. An efficient, one-pot, and environmentally friendly approach involves the reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles with methyl thioglycolate in water, yielding 3-amino-thieno[3,2-c]pyrans with excellent yields (65–95%). clockss.org This method is notable for its simplicity, as the products can often be purified by simple washing, and the aqueous reaction medium can be reused. clockss.org

The thienopyranone scaffold is of interest due to its biological activities. The synthesis of these compounds can be achieved through a multi-step sequence that involves the construction of the thiophene (B33073) ring followed by the annulation of the pyranone moiety.

Pyrazolo[3,4-b]pyridines and Related Pyrazoloazines

The pyrazolo[3,4-b]pyridine core is a significant structural motif found in numerous biologically active molecules and represents a key target in medicinal chemistry and drug discovery. mdpi.comnih.gov The synthesis of this scaffold commonly relies on the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophilic partner. nih.govrsc.orgresearchgate.netthieme-connect.combeilstein-journals.org

While direct synthesis of pyrazolo[3,4-b]pyridines using this compound as a starting material is not extensively documented, a plausible and chemically sound synthetic pathway can be proposed. This pathway hinges on the transformation of the aminopyranone into a key 5-aminopyrazole intermediate. The reaction of this compound with hydrazine would likely proceed via a ring-opening and subsequent recyclization mechanism. This type of transformation is known for related heterocyclic systems and is a versatile method for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.govchim.it

Once the 3-methyl-5-aminopyrazole intermediate is formed, it can be subjected to established cyclization conditions with various 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine (B92270) ring, yielding the desired pyrazolo[3,4-b]pyridine framework. nih.govnih.gov

Below is a table outlining the proposed synthetic sequence:

| Step | Reactant(s) | Intermediate/Product | Reaction Type | Rationale |

|---|---|---|---|---|

| 1 | This compound, Hydrazine | 5-amino-3-methyl-1H-pyrazole | Ring transformation/Recyclization | Formation of the key aminopyrazole precursor. beilstein-journals.orgnih.gov |

| 2 | 5-amino-3-methyl-1H-pyrazole, 1,3-Diketone or equivalent | Substituted Pyrazolo[3,4-b]pyridine | Condensation/Cyclization | Established method for the construction of the pyrazolo[3,4-b]pyridine ring system. mdpi.comnih.gov |

This proposed route highlights the potential of this compound as a valuable building block for accessing the medicinally relevant pyrazolo[3,4-b]pyridine scaffold. The synthesis of related pyrazoloazines could also be envisioned through similar strategies by selecting appropriate cyclization partners.

Role in Total Synthesis of Natural Products and Bioactive Molecules

Synthesis of Aminopyranone Intermediates for Complex Natural Product Synthesis (e.g., Lemonose, Lemonomycin)

The total synthesis of complex natural products is a formidable challenge in organic chemistry that drives the development of new synthetic methodologies. Lemonomycin, a potent antitumor antibiotic, and its unique sugar component, L-Lemonose, are examples of such challenging targets due to their intricate stereochemistry and novel structural features. acs.orgmdpi.comacs.orgjst.go.jp

L-Lemonose is a rare 4-amino-2,4,6-trideoxy-sugar with a branched, tetrasubstituted carbon center, making its synthesis particularly difficult. nih.gov A review of the successful total syntheses of Lemonomycin reveals that the strategies employed are highly convergent and utilize complex, stereochemically defined starting materials. acs.orgmdpi.comacs.orgnih.gov The synthetic routes typically begin with precursors like D-threonine or involve key steps such as asymmetric dipolar cycloadditions and Pictet-Spengler reactions to build the complex tetracyclic aglycone and attach the sugar moiety. acs.orgacs.orgnih.gov

Currently, there is no published literature that describes the use of this compound as a starting material or intermediate in the total synthesis of either Lemonose or Lemonomycin. The synthetic approaches documented in the literature have favored other strategies to control the complex stereochemical requirements of these molecules.

The key structural features of Lemonomycin that dictate the choice of synthetic strategy are summarized in the table below.

| Structural Feature of Lemonomycin | Synthetic Challenge | Established Synthetic Approach |

|---|---|---|

| Tetracyclic Tetrahydroisoquinoline Core | Construction of a complex, fused ring system with multiple stereocenters. | Pictet-Spengler reaction, Suzuki coupling, Dipolar cycloaddition. acs.orgacs.org |

| L-Lemonose Sugar Moiety | Synthesis of a rare, highly substituted aminosugar with a branched stereocenter. | De novo synthesis from chiral precursors like D-threonine. nih.gov |

| Glycosidic Linkage | Stereoselective formation of the bond connecting the sugar to the aglycone. | Late-stage glycosylation or direct incorporation via Pictet-Spengler reaction. acs.orgjst.go.jp |

While this compound is a versatile building block for certain heterocyclic systems, its application in the synthesis of highly complex and stereochemically rich natural products like Lemonomycin has not been demonstrated. The established synthetic routes, which commence from different classes of starting materials, have so far proven to be more effective for these specific targets.

Exploration of Biological Mechanisms of Action

Herbicidal Activity and Proposed Molecular Mechanisms

Derivatives of 3-amino-6-methyl-2H-pyran-2-one have demonstrated notable herbicidal properties, acting through multifaceted molecular mechanisms that disrupt essential plant processes.

Disruption of Carbon Metabolism in Target Organisms

Research has shown that certain 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, developed through molecular hybridization, exhibit significant herbicidal activity. bohrium.commdpi.com A preliminary investigation using RNA sequencing on a particularly effective derivative, APD-II-15, suggests that its herbicidal action is linked to the disruption of carbon metabolism in weeds. bohrium.commdpi.com This interference with the fundamental processes of energy production and biosynthesis ultimately leads to the inhibition of weed growth. bohrium.commdpi.com The ability of plants to manage their central carbon and nitrogen metabolism is crucial for their survival and adaptation to environmental changes. nih.gov The disruption of these pathways by the pyranone derivative underscores its efficacy as a herbicide.

Impact on Cytoskeleton Formation

The same RNA sequencing study that implicated the disruption of carbon metabolism also pointed to the impairment of cytoskeleton formation as a key mechanism of herbicidal action for the APD-II-15 derivative. bohrium.commdpi.com The plant cytoskeleton, a dynamic network of microtubules and actin microfilaments, is fundamental to numerous cellular functions, including cell division, expansion, and intracellular organization. nih.gov By interfering with the formation of this critical structure, the compound effectively halts plant growth and development. bohrium.com The cytoskeleton's role is so vital that its disruption is a known target for various biotic interactions and environmental stressors. nih.gov

Photosynthetic Electron Transport (PET) Inhibition

While direct studies on this compound's effect on photosynthetic electron transport (PET) are not extensively detailed in the provided results, the inhibition of PET is a known mechanism for many herbicides. nih.govresearchgate.netmdpi.com Herbicides can interfere with the electron flow in photosystem II (PSII), a critical component of the photosynthetic machinery. nih.govresearchgate.net This disruption halts the production of energy necessary for the plant's survival. For instance, other chemical compounds have been shown to inhibit PET in spinach chloroplasts by acting on the reducing side of PSII. nih.govresearchgate.net The potential for this compound derivatives to act as PET inhibitors represents a plausible and potent herbicidal mechanism.

Antimicrobial and Antifungal Mechanisms

The 2H-pyran-2-one scaffold is a recurring motif in compounds exhibiting significant antimicrobial and antifungal activities.

Derivatives of 2H-pyran-3(6H)-ones have shown considerable activity against gram-positive bacteria. nih.gov The presence of an α,β-enone system is deemed essential for this activity, and the nature and size of substituents at various positions on the pyran ring influence the potency. nih.gov For example, certain substitutions can lead to minimum inhibitory concentrations as low as 1.56 micrograms/mL against Staphylococcus aureus. nih.gov

Furthermore, other pyran-based compounds, such as 6-pentyl-2H-pyran-2-one (6PP), have demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi. mdpi.comnih.gov The proposed mechanism for 6PP involves the disturbance of metabolic homeostasis, particularly amino acid metabolism, in the target fungi. nih.gov It has also been suggested that 6PP may induce autophagy in fungal cells by downregulating specific genes and inhibiting protein activity. nih.gov The structural similarities suggest that this compound and its derivatives could share similar antifungal mechanisms.

Antitumor and Antiproliferative Mechanisms (e.g., Tumor Cell Growth Inhibition)

The pyranopyrimidine core, which incorporates the pyran ring, has been a focus of research for developing antiproliferative and anticancer agents. nih.gov Derivatives of methyl-6-amino-4H-pyran have demonstrated significant antiproliferative activity. researchgate.net One such derivative, methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate, was found to have higher activity than the established chemotherapy drugs busulfan (B1668071) and cisplatin (B142131) in a screen conducted by the National Cancer Institute. researchgate.net

The mechanisms underlying the antitumor effects of related amino-substituted compounds, such as 6-amino-9-sulfonylpurine derivatives, involve the induction of apoptosis in cancer cells. nih.gov This process is often mediated through the intrinsic mitochondrial pathway, as evidenced by the increased expression of caspase 3 and cytochrome c genes. nih.gov The potential for this compound derivatives to induce apoptosis in tumor cells makes them promising candidates for further investigation in cancer therapy.

Applications as Fluorescence Probes for Biological Pathways

While specific applications of this compound as a fluorescence probe are not detailed in the provided search results, the inherent fluorescence of many organic molecules, particularly those with heterocyclic and aromatic structures, suggests its potential in this area. nih.gov Small-molecule fluorescent probes are crucial tools in chemical biology for interrogating biochemical and biological systems. nih.gov The development of probes from various core dyes allows for the precise tracking of biological processes. nih.gov Given the diverse biological activities of pyran derivatives, the synthesis of a fluorescent version of this compound could enable researchers to visualize its interactions with cellular targets and elucidate its mechanisms of action in real-time.

Broader Spectrum of Biological Activities Associated with Pyranone Scaffolds

The pyranone scaffold is a fundamental structural motif present in a multitude of natural and synthetic compounds. This heterocyclic ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Beyond the specific investigation of individual compounds, the broader family of pyranone derivatives has been the subject of extensive research, revealing significant potential in various therapeutic areas. These activities include, but are not limited to, antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. nih.govnih.gov This section will explore some of the other notable biological activities associated with the pyranone scaffold, namely its antidiabetic, hepatoprotective, and vasodilator/bronchodilator properties.

Antidiabetic Activity

The management of diabetes mellitus is a critical area of pharmaceutical research, and pyranone derivatives have emerged as promising candidates for the development of novel antidiabetic agents. nih.gov The structural framework of pyranones allows for interactions with key enzymes and signaling pathways involved in glucose metabolism.

One of the primary mechanisms through which pyranone-containing compounds exhibit antidiabetic effects is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of digestion and absorption of carbohydrates is slowed, leading to a reduction in postprandial hyperglycemia. For instance, certain aurone (B1235358) derivatives, which feature a structure related to pyranones, have demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing IC50 values in the low micromolar range. nih.gov

Furthermore, some pyranone derivatives have been investigated for their ability to modulate the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake in muscle cells, enhanced fatty acid oxidation, and decreased hepatic glucose production. nih.gov A study on a pyran ester derivative isolated from Tragia cannabina demonstrated a significant reduction in blood glucose levels in a dose-dependent manner in streptozotocin-treated chick embryos. nih.gov This compound also showed efficient binding to the active pocket of AMPK in silico, suggesting a potential mechanism for its observed antidiabetic effects. nih.gov

The antioxidant properties of many pyranone scaffolds also contribute to their antidiabetic potential. nih.gov Chronic hyperglycemia in diabetes is associated with increased oxidative stress, which plays a role in the development of diabetic complications. Compounds that can scavenge free radicals and reduce oxidative damage may therefore offer therapeutic benefits.

| Compound/Derivative | Target/Model | Key Findings | Reference |

| Pyran ester from Tragia cannabina | Streptozotocin-treated chick embryo | Significant dose-dependent reduction in blood glucose levels. | nih.gov |

| Pyran ester from Tragia cannabina | AMPK (in silico) | Efficient binding to the active pocket of AMPK. | nih.gov |

| Aurone derivatives | α-glucosidase | Significant inhibitory activity. | nih.gov |

Hepatoprotective Effects

The liver plays a central role in the metabolism of xenobiotics, making it susceptible to injury from various toxins and drugs. Hepatoprotective agents are substances that can prevent or mitigate liver damage. The pyranone scaffold is found in various natural products that have been investigated for their potential to protect the liver. nih.gov

The hepatoprotective activity of many natural compounds, including those with a pyranone core, is often attributed to their antioxidant and anti-inflammatory properties. nih.gov Oxidative stress is a key mechanism in many forms of liver injury. Compounds that can neutralize reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems can protect liver cells from damage. Flavonoids, a class of polyphenolic compounds that includes pyranone-related structures, are well-known for their antioxidant capabilities and their ability to protect against liver damage induced by toxins like benzo[a]pyrene. researchgate.net

Some pyrimidine (B1678525) derivatives, which can be synthesized from pyran precursors, have been noted for their role in addressing liver disorders. nih.gov This suggests that the pyranone scaffold can serve as a versatile starting point for the synthesis of various heterocyclic compounds with potential hepatoprotective activity.

| Compound Class/Scaffold | Proposed Mechanism | Relevance | Reference |

| Flavonoids (related to pyranones) | Antioxidant, Neutralization of ROS | Protection against toxin-induced liver damage. | researchgate.net |

| Picroside Derivatives | Enhanced Hepatoprotective Capacity | Strategy for improving natural compound activity. | nih.gov |

| Pyrimidine Derivatives (from pyrans) | Treatment of Liver Disorders | Pyranone as a precursor for hepatoprotective compounds. | nih.gov |

Vasodilator and Bronchodilator Properties

Vasodilators and bronchodilators are therapeutic agents that relax smooth muscle in blood vessels and airways, respectively. While specific studies focusing on the vasodilator and bronchodilator activities of this compound are limited, research into related heterocyclic structures suggests that the pyranone scaffold could be a component of molecules with these properties.

For instance, research into benzopyranopyridine derivatives, which contain a pyran ring fused with a pyridine (B92270) ring, has identified compounds with potent bronchodilating activity. nih.gov One such derivative, the 1-methyl-4-piperidylidene derivative of 1-azaxanthene, was found to be an orally effective bronchodilating agent. nih.gov This highlights the potential of pyran-containing ring systems in the development of new treatments for respiratory conditions.

In the context of vasodilation, while not a pyranone, the non-opioid analgesic metamizole (B1201355) (dipyrone), which contains a pyrazolone (B3327878) ring, has been shown to have selective venous vasodilator properties. nih.gov This indicates that five- and six-membered heterocyclic rings with carbonyl and amino functionalities can interact with vascular smooth muscle. The general mechanism of many vasodilators involves increasing the levels of nitric oxide (NO) in vascular smooth muscle cells, leading to relaxation. researchgate.net

The development of novel bronchodilators has also explored other heterocyclic systems, such as pyrazino[2,3-c] nih.govnih.govnih.govthiadiazine 2,2-dioxides, which have shown tracheal relaxing activity in vitro and bronchodilator effects in vivo. Although these are not direct pyranone derivatives, they illustrate the broad potential of heterocyclic chemistry in designing compounds that modulate smooth muscle tone. The structural versatility of the pyranone scaffold makes it a plausible candidate for incorporation into novel structures with potential vasodilator or bronchodilator effects.

| Compound Class/Derivative | Activity | Key Findings | Reference |

| Benzopyranopyridine Derivatives | Bronchodilator | Orally effective bronchodilating agent identified. | nih.gov |

| Metamizole (Dipyrone) | Vasodilator | Selective venous vasodilator action. | nih.gov |

| Pyrazinothiadiazine Dioxides | Bronchodilator | Tracheal relaxing activity in vitro and bronchodilator effects in vivo. |

Future Research Perspectives for 3 Amino 6 Methyl 2h Pyran 2 One